molecular formula C11H17ClFN5 B12232722 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12232722
M. Wt: 273.74 g/mol
InChI Key: LLNWKOMCLQAFET-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common approach is the condensation reaction of appropriate pyrazole precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-fluoropyrazole with 2,4-dimethylpyrazole-3-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds .

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the ethyl group and the dimethylpyrazole moiety further distinguishes it from other pyrazole derivatives, potentially enhancing its reactivity and specificity in various applications .

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-10(12)9(7-15-17)6-13-11-8(2)5-14-16(11)3;/h5,7,13H,4,6H2,1-3H3;1H

InChI Key

LLNWKOMCLQAFET-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=C(C=NN2C)C)F.Cl

Origin of Product

United States

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